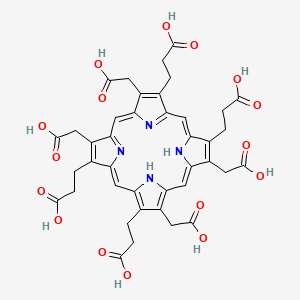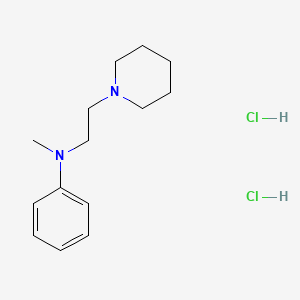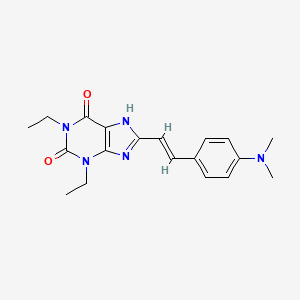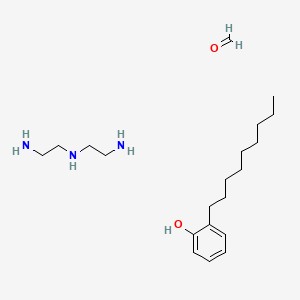
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol is a complex compound that combines the properties of three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and 2-nonylphenol. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
N’-(2-aminoethyl)ethane-1,2-diamine
Synthesis: This compound can be synthesized by reacting ethylenediamine with ethylene oxide under controlled conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion.
-
Formaldehyde
Reaction Conditions: The reaction is carried out at temperatures ranging from 250°C to 400°C.
-
2-Nonylphenol
Synthesis: 2-Nonylphenol is synthesized by the alkylation of phenol with nonene in the presence of an acid catalyst.
Reaction Conditions: The reaction is typically conducted at temperatures between 100°C and 200°C.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Oxidation typically results in the formation of corresponding oxides and other by-products.
-
Reduction
Reagents and Conditions: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: Reduction leads to the formation of amines and alcohols.
-
Substitution
Reagents and Conditions: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Major Products: Substitution results in the formation of new derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol has a wide range of applications in various fields:
-
Chemistry
- Used as a building block for the synthesis of complex organic molecules .
- Acts as a catalyst in certain chemical reactions.
-
Biology
- Employed in the study of enzyme mechanisms and protein interactions .
- Used in the development of biochemical assays.
-
Medicine
- Investigated for its potential therapeutic properties .
- Used in the formulation of certain pharmaceuticals.
-
Industry
- Utilized in the production of polymers and resins .
- Acts as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes and proteins, altering their activity and function .
- It can bind to receptors and modulate signal transduction pathways.
-
Pathways Involved
- The compound influences metabolic pathways by acting as a substrate or inhibitor .
- It can affect cellular processes such as apoptosis and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Diethylenetriamine
- Similar structure but lacks the formaldehyde and nonylphenol components .
- Used in the production of chelating agents and epoxy curing agents.
-
Triethylenetetramine
- Contains additional ethylene groups compared to N’-(2-aminoethyl)ethane-1,2-diamine .
- Employed in the treatment of Wilson’s disease and as a corrosion inhibitor.
-
Ethylenediamine
- A simpler structure with only two amino groups .
- Used in the synthesis of pharmaceuticals and as a chelating agent.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol is unique due to its combination of three distinct chemical entities, each contributing specific properties that enhance its versatility and functionality in various applications .
Eigenschaften
CAS-Nummer |
53339-38-1 |
|---|---|
Molekularformel |
C20H39N3O2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol |
InChI |
InChI=1S/C15H24O.C4H13N3.CH2O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;5-1-3-7-4-2-6;1-2/h9-10,12-13,16H,2-8,11H2,1H3;7H,1-6H2;1H2 |
InChI-Schlüssel |
OTEJSQUIIRFGBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1O.C=O.C(CNCCN)N |
Verwandte CAS-Nummern |
53339-38-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
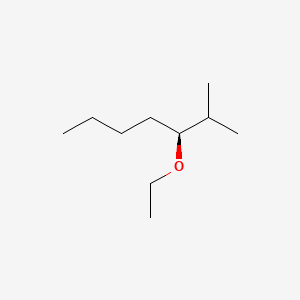
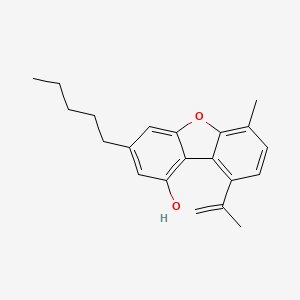
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)

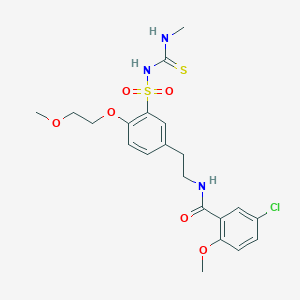
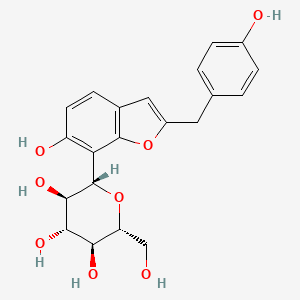
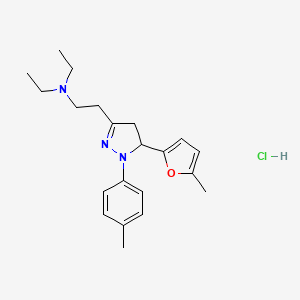

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
